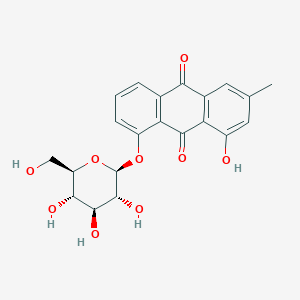

Chrysophanol 8-O-glucoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pulmatin has diverse scientific research applications, including:

Chemistry: Used as a reference compound in the study of anthraquinone glycosides.

Biology: Investigated for its elastase inhibition activity and potential anti-inflammatory properties.

Industry: Utilized in the development of personal care products due to its bioactive properties.

Mécanisme D'action

Chrysophanol 8-O-glucoside

, also known as Pulmatin , is a glycosylated chrysophanol, an anthraquinone derivative isolated from rhubarb . This compound has been studied for its various biological effects, particularly in the context of liver health .

Target of Action

The primary targets of this compound are hepatic stellate cells (HSCs) and liver-resident macrophages . HSCs play a crucial role in liver fibrosis, while liver-resident macrophages are key players in the inflammatory response .

Mode of Action

This compound interacts with its targets by inhibiting autophagy in HSCs and the inflammatory response in liver-resident macrophages . It also downregulates STAT3 phosphorylation by inhibiting the nuclear translocation of p-STAT3, which is an important mechanism in HSC activation .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates ROS (Reactive Oxygen Species) generation and inhibits the expression of p-IκB and p-p65, as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells . Additionally, it alleviates LPS-induced up-regulation of LC3B, p62, ATG5, and Beclin1 by attenuating ROS production and inhibiting MAPK signaling in LX2 cells .

Result of Action

This compound has been found to protect against acute liver injury by inhibiting oxidative stress, inflammation response, and autophagy . It significantly inhibits the protein and mRNA expression of α-SMA and collagen, markers of HSC activation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS) and D-GalN, which can induce acute liver failure (ALF) . The compound’s efficacy in ameliorating LPS/D-GalN-induced liver injury suggests its potential as a therapeutic agent for ALF .

Analyse Biochimique

Biochemical Properties

Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pulmatine peut être extraite des racines de Rumex acetosa en utilisant le méthanol comme solvant. Les racines séchées sont grossièrement pulvérisées et soumises à l'extraction avec du méthanol à l'aide d'un appareil Soxhlet. Le solvant est ensuite distillé à l'aide d'un évaporateur rotatif sous pression réduite à environ 40 °C pour obtenir un extrait méthanolique brut .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la pulmatine ne soient pas largement documentées, le processus d'extraction à partir de sources naturelles comme le Rumex acetosa reste une méthode principale. L'utilisation de techniques chromatographiques avancées garantit la pureté et l'isolement de la pulmatine à partir de l'extrait brut.

Analyse Des Réactions Chimiques

Types de réactions

La pulmatine subit diverses réactions chimiques, notamment :

Oxydation : La pulmatine peut être oxydée pour former différents dérivés.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire des formes réduites de dérivés d'anthraquinone.

Substitution : La pulmatine peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Réactifs de substitution : Divers halogènes et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la pulmatine, qui peuvent avoir des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

La pulmatine a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé de référence dans l'étude des glycosides d'anthraquinone.

Biologie : Investigated for its elastase inhibition activity and potential anti-inflammatory properties.

Industrie : Utilisée dans le développement de produits de soins personnels en raison de ses propriétés bioactives.

Mécanisme d'action

La pulmatine exerce ses effets principalement par l'inhibition d'enzymes spécifiques. Elle inhibe la protéine tyrosine phosphatase 1B (PTP1B) avec une valeur de CI50 de 18,34 µM et l'α-glucosidase intestinale de levure et de rat à une concentration de 50 µg/ml . De plus, la pulmatine augmente le transport du glucose induit par l'insuline dans les myotubes L6, ce qui indique son rôle potentiel dans le métabolisme du glucose .

Comparaison Avec Des Composés Similaires

Composés similaires

Chrysophanol : Un dérivé d'anthraquinone présentant des activités biologiques similaires.

Émodine : Un autre glycoside d'anthraquinone présentant des propriétés anti-inflammatoires et anticancéreuses.

Aloé-émodine : Connue pour ses effets laxatifs et anticancéreux.

Unicité de la pulmatine

La pulmatine est unique en raison de sa liaison glycosidique spécifique et de son activité d'inhibition de l'élastase modérée, ce qui la distingue des autres dérivés d'anthraquinone.

Propriétés

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-28-6 | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 249 °C | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

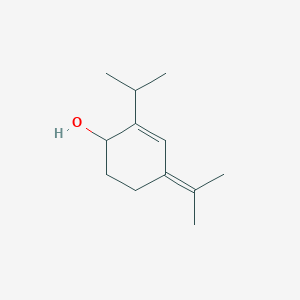

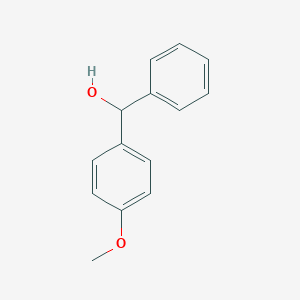

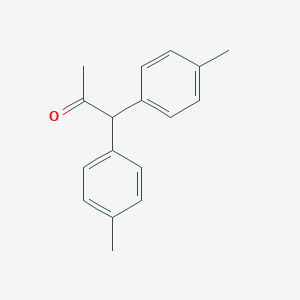

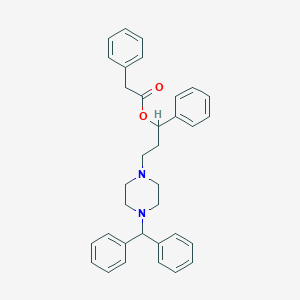

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)